molecular formula C15H14O2 B1603123 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde CAS No. 805250-31-1

4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1603123
M. Wt: 226.27 g/mol
InChI Key: RGTRSFUXNGBZKU-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is an organic compound that consists of two connected phenyl rings . The “4’-Hydroxy” part suggests the presence of a hydroxyl (-OH) group on the 4th carbon of one of the phenyl rings. The “2’,6’-dimethyl” part indicates the presence of two methyl (-CH3) groups on the 2nd and 6th carbons of the same phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a biphenyl core with a hydroxyl group and two methyl groups attached to one of the phenyl rings . The exact structure would depend on the specific positions of these groups on the ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the hydroxyl group might undergo reactions typical of alcohols, such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the hydroxyl and methyl groups might influence its solubility, boiling point, and melting point .

Scientific Research Applications

  • Crystallography

    • The compound ethyl 2′-hydroxy-4′,6′-dimethoxy-3-(4-methoxynaphthalen-1-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylate, which shares a similar structure with the compound , has been studied in the field of crystallography .
    • The study involved determining the crystal structure of the compound .
    • The methods involved using a diffractometer and various other tools to measure the atomic coordinates and displacement parameters .
    • The results included detailed measurements of the crystal structure, including the atomic coordinates and displacement parameters .
  • Organic Synthesis

    • Dimethyl sulfoxide (DMSO), a compound related to the one , has been used extensively in the field of organic synthesis .
    • DMSO has been used as a carbon source, a sulfur source, and an oxygen source, as well as a crucial oxidant enabling various transformations .
    • The methods involved using DMSO in various reactions, such as Swern oxidation, Moffatt oxidation, Parikn–Doering oxidation, Kornblum oxidation, Corey–Chaykovsky reaction, and Pumerer rearrangement .
    • The results included the successful synthesis of a variety of heterocyclic compounds .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s similar to other biphenyl derivatives, it might have certain toxicities or environmental hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

3-(4-hydroxy-2,6-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-14(17)7-11(2)15(10)13-5-3-4-12(8-13)9-16/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTRSFUXNGBZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630651
Record name 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

CAS RN

805250-31-1
Record name 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-3,5-dimethylphenol (10.3 g, 51.0 mmol) and (3-formylphenyl)boronic acid (7.67 g, 51.2 mmol) were dissolved in a mixture of 1 M aqueous sodium carbonate solution (150 mL), ethanol (50 mL) and toluene (150 mL). After argon substitution, tetrakis(triphenylphosphine)palladium(0) (2.95 g, 2.55 mmol) was added, and the reaction mixture was stirred at 80° C. for 24 hr under argon atmosphere. The reaction mixture was allowed to cool, and water was added. The mixture was diluted with ethyl acetate, and the insoluble substance was filtered off through celite. The organic layer of the filtrate was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-40:60) to give the title compound (9.53 g, yield 83%) as pale-yellow crystals.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Quantity
2.95 g
Type
catalyst
Reaction Step Four
Yield
83%

Synthesis routes and methods II

Procedure details

4-Bromo-3,5-dimethylphenol (10.1 g, 50.0 mmol) and (3-formylphenyl)boronic acid (8.25 g, 55.0 mmol) were dissolved in a mixed solution of 1 M aqueous sodium carbonate solution (150 mL), ethanol (50 mL) and toluene (150 mL), and after argon substitution, tetrakis(triphenylphosphine)palladium(0) (2.89 g, 2.50 mmol) was added. The reaction mixture was stirred at 80° C. for 27 hr under argon atmosphere. After cooling the reaction mixture, water and ethyl acetate were added, and the insoluble material was filtered off through celite. The filtrate was separated into an aqueous layer and an organic layer, and the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-40:60), and recrystallized from ethyl acetate-hexane to give the title compound (8.53 g, yield 74%) as colorless prisms.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
catalyst
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
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Citations

For This Compound
2
Citations
C Chen, SM Guo, Y Sun, H Li, N Hu, K Yao, H Ni… - European Journal of …, 2023 - Elsevier
GPR40 is primarily expressed in pancreatic islet β-cells, and its activation by endogenous ligands of medium to long-chain free fatty acids or synthetic agonists is clinically proved to …
Number of citations: 1 www.sciencedirect.com
J Yang, E Gu, T Yan, D Shen, B Feng… - Chemical Biology & …, 2019 - Wiley Online Library
Free fatty acid 1 (FFA1/GPR40) has attracted extensive attention as a novel target for the treatment of type 2 diabetes for its role in the enhancement of insulin secretion with glucose …
Number of citations: 2 onlinelibrary.wiley.com

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